5-methoxy-7-methyl-4-phenyl-2H-chromen-2-one
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Overview
Description
5-methoxy-7-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of 5-methoxy-7-methyl-4-phenyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
5-methoxy-7-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted coumarin derivatives .
Scientific Research Applications
5-methoxy-7-methyl-4-phenyl-2H-chromen-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet, COX inhibitor, anti-inflammatory, anti-asthmatic, antiviral, and DNA gyrase inhibitor properties . In industry, it is used in the production of certain perfumes and fabric conditioners .
Mechanism of Action
The mechanism of action of 5-methoxy-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit DNA gyrase, an enzyme essential for DNA replication in cancer cells . Its anti-inflammatory effects may be due to its inhibition of COX enzymes, which are involved in the production of pro-inflammatory molecules .
Comparison with Similar Compounds
5-methoxy-7-methyl-4-phenyl-2H-chromen-2-one can be compared with other similar coumarin derivatives, such as 7-hydroxy-4-methyl coumarin and 7-methyl-2H-chromen-2-one . While these compounds share a similar core structure, this compound is unique due to its specific substitutions, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H14O3 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
5-methoxy-7-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-11-8-14(19-2)17-13(12-6-4-3-5-7-12)10-16(18)20-15(17)9-11/h3-10H,1-2H3 |
InChI Key |
LAFILGGMPICEHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC |
Origin of Product |
United States |
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